Cas no 2138185-76-7 (4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole)
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole Chemical and Physical Properties
Names and Identifiers
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- 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole
- 2138185-76-7
- EN300-840160
-
- Inchi: 1S/C11H11BrFN3/c1-7-4-3-5-10(11(7)13)16-8(2)9(6-12)14-15-16/h3-5H,6H2,1-2H3
- InChI Key: GIGIMSPBOIYPCR-UHFFFAOYSA-N
- SMILES: BrCC1=C(C)N(C2C=CC=C(C)C=2F)N=N1
Computed Properties
- Exact Mass: 283.01204g/mol
- Monoisotopic Mass: 283.01204g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 30.7Ų
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840160-1g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 1g |
$728.0 | 2023-09-02 | ||
| Enamine | EN300-840160-5g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 5g |
$2110.0 | 2023-09-02 | ||
| Enamine | EN300-840160-10g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 10g |
$3131.0 | 2023-09-02 | ||
| Enamine | EN300-840160-0.05g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 0.05g |
$612.0 | 2024-05-21 | |
| Enamine | EN300-840160-0.1g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 0.1g |
$640.0 | 2024-05-21 | |
| Enamine | EN300-840160-0.25g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 0.25g |
$670.0 | 2024-05-21 | |
| Enamine | EN300-840160-0.5g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 0.5g |
$699.0 | 2024-05-21 | |
| Enamine | EN300-840160-1.0g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 1.0g |
$728.0 | 2024-05-21 | |
| Enamine | EN300-840160-2.5g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 2.5g |
$1428.0 | 2024-05-21 | |
| Enamine | EN300-840160-5.0g |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole |
2138185-76-7 | 95% | 5.0g |
$2110.0 | 2024-05-21 |
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole
Introduction to 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole (CAS No. 2138185-76-7) and Its Emerging Applications in Chemical Biology
4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole, identified by the chemical abstracts service number 2138185-76-7, is a novel heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to the triazole class, which is well-documented for its versatility in pharmaceutical and agrochemical applications. The presence of a bromomethyl group at the 4-position and a fluoro substituent at the 2-position of the phenyl ring introduces distinct reactivity and electronic properties, making it a valuable scaffold for further derivatization and exploration.
The fluoro group, in particular, is a key structural motif in modern drug design, known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. In recent years, the incorporation of fluoro atoms into pharmaceutical compounds has been extensively studied for its ability to enhance bioavailability and reduce susceptibility to enzymatic degradation. The specific arrangement of the fluoro group at the 2-position of the phenyl ring in 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole suggests potential interactions with biological targets that may differ from those of non-fluorinated analogs.
The methyl groups at the 5-position of the triazole ring and on the phenyl ring contribute to the steric environment of the molecule, which can influence its binding mode to biological targets. This compound’s dual functionality—the bromomethyl group for nucleophilic substitution reactions and the fluoro group for electronic modulation—makes it an attractive intermediate for synthesizing more complex molecules. Such structural features are particularly relevant in the development of small-molecule inhibitors or probes targeting enzymes and receptors involved in critical biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanistic interactions of such compounds with high precision. Studies using molecular docking simulations have suggested that 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole may interact with proteins involved in signal transduction, inflammation, and metabolic disorders. The ability to computationally model these interactions has accelerated the discovery process in drug development pipelines.
In vitro studies have begun to explore the potential bioactivity of this compound. Initial experiments indicate that it exhibits moderate inhibitory activity against certain enzymes, suggesting its utility as a lead compound for further optimization. The bromomethyl group serves as a versatile handle for introducing additional functional groups through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations allow chemists to attach aryl or heteroaryl groups with high selectivity, expanding the chemical space available for drug discovery.
The fluoro substituent’s electron-withdrawing nature can fine-tune the electronic properties of the aromatic system, influencing both photophysical properties and receptor binding. This characteristic is particularly valuable in designing photoactivatable probes or fluorinated ligands for positron emission tomography (PET) imaging applications. The growing interest in fluorinated compounds for diagnostic imaging underscores their importance in modern medicine.
One of the most promising areas of research involving this compound is its potential as an intermediate in antiviral or anticancer drug development. Triazole derivatives have demonstrated efficacy against various pathogens due to their ability to disrupt essential biological processes. The structural motif of 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole aligns well with known pharmacophores found in active pharmaceutical ingredients (APIs) targeting viral proteases or kinases involved in cancer progression.
Furthermore, green chemistry principles have guided synthetic approaches toward this compound’s preparation. Researchers have explored catalytic methods that minimize waste and improve atom economy, aligning with sustainable chemistry practices. Such efforts not only enhance efficiency but also reduce environmental impact—a critical consideration in modern pharmaceutical manufacturing.
The integration of machine learning models into drug discovery workflows has further enhanced the potential of this compound. Predictive models trained on large datasets can identify promising derivatives based on structural features alone. By leveraging these tools alongside experimental validation, researchers can rapidly screen vast libraries of analogs without extensive trial-and-error experimentation.
Future directions for research on 4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole include exploring its role in modulating immune responses or as a scaffold for next-generation antibiotics. The combination of computational screening with high-throughput synthesis enables rapid exploration of novel derivatives tailored for specific therapeutic applications.
In conclusion,4-(bromomethyl)-1-(2-fluoro-3-methylphenyl)-5-methyl-1H-1,2,3-triazole (CAS No. 2138185-76-7) represents a compelling example of how structural innovation can drive advancements in chemical biology and drug discovery. Its unique combination of functional groups—particularly the bromomethyl, fluoro, and methyl substituents—provides a rich foundation for synthetic exploration and biological investigation. As research continues to uncover new applications for this compound and its derivatives,it is poised to play an increasingly important role in addressing unmet medical needs.
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